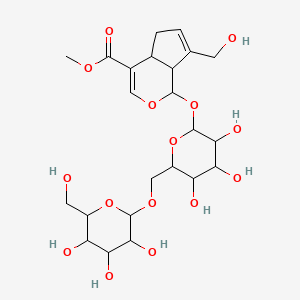

Genipin 1-beta-D-gentiobioside

Description

BenchChem offers high-quality Genipin 1-beta-D-gentiobioside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Genipin 1-beta-D-gentiobioside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZYXYLPBWLLGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Optimization of Iridoid Glycoside Extraction from Gardenia jasminoides Ellis

Executive Summary & Chemical Profile[1][2]

The extraction of iridoid glycosides—specifically Geniposide —from Gardenia jasminoides Ellis (Rubiaceae) presents a unique challenge: balancing extraction efficiency with the prevention of enzymatic degradation. Unlike robust alkaloids or flavonoids, geniposide is susceptible to rapid hydrolysis by endogenous

This guide details a validated protocol to maximize geniposide recovery (target >50 mg/g dry weight) while isolating it from interfering constituents like crocins (yellow/red pigments).

The Stability Mechanism

Understanding the degradation pathway is the prerequisite for protocol design.

Figure 1: The degradation pathway of Geniposide.[1][2][3] Preventing the initial hydrolysis step via enzyme inactivation is critical for high-yield glycoside extraction.

Pre-treatment: Enzyme Inactivation

Crucial Step: Do not mill raw fruit directly into solvent without thermal treatment. The disruption of cell walls releases

Protocol A: Thermal Shock (Steaming)

-

Material: Fresh or dried Gardenia jasminoides fruit.

-

Procedure: Steam the whole fruit at 100°C for 15–20 minutes .

-

Mechanism: Denatures

-glucosidase (irreversible inactivation). -

Drying: Dry at 60°C until moisture content is <10%.

-

Milling: Pulverize to pass through a 40–60 mesh sieve.

Extraction Technology: Ultrasound-Assisted Extraction (UAE)

While reflux extraction is traditional, UAE (Ultrasound-Assisted Extraction) is superior for iridoids due to reduced thermal stress and enhanced mass transfer (acoustic cavitation).

Solvent Selection Logic

-

Water: High solubility of geniposide but promotes enzyme activity (if not fully killed) and extracts excessive pectin/mucilage.

-

100% Ethanol: Poor solubility of glycosides; dehydrates cells preventing diffusion.

-

50–70% Ethanol: Optimal. Matches the polarity of geniposide (

) while precipitating proteins and polysaccharides.

Optimized UAE Protocol

| Parameter | Set Value | Rationale |

| Solvent | 60% Ethanol (v/v) | Balances geniposide solubility vs. impurity exclusion. |

| Solid-Liquid Ratio | 1:20 (g/mL) | Sufficient gradient for diffusion without excessive solvent waste. |

| Temperature | 50°C | Below thermal degradation threshold of iridoids. |

| Time | 30 minutes x 2 cycles | Short duration prevents hydrolysis; 2nd cycle ensures >95% recovery. |

| Frequency | 40 kHz | Standard frequency for plant cell wall disruption. |

Procedure:

-

Mix 100g pre-treated powder with 2.0L of 60% Ethanol.

-

Sonicate at 50°C for 30 mins.

-

Filter supernatant (vacuum filtration).

-

Re-suspend residue in 1.5L of 60% Ethanol; sonicate 30 mins.

-

Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 55°C to remove ethanol. Stop before dryness (target density ~1.1 g/mL).

Purification: Macroporous Resin Enrichment[4][6]

Crude extracts contain geniposide mixed with crocins (pigments). Macroporous resins utilize polarity differences to separate these classes.

Resin Choice: HPD-100 or D101 (Non-polar styrene-divinylbenzene copolymers).

-

Mechanism:[4][5][6] Geniposide (moderately polar) adsorbs to the resin but elutes earlier than the less polar crocins.

Step-by-Step Purification Workflow

Figure 2: Fractionation logic. The critical cut-off is the 30% ethanol elution, which selectively desorbs iridoids while leaving crocins bound (requiring 70% ethanol for removal).

Detailed Protocol:

-

Pre-treatment: Soak resin in 95% EtOH (24h), wash with water until no alcohol smell.

-

Loading: Load sample (conc. 0.5 g crude drug/mL) at 2 Bed Volumes (BV)/hour.

-

Water Wash: Elute with 3 BV distilled water. Discard (removes sugars).

-

Target Elution: Elute with 30% Ethanol (4 BV). Collect this fraction.

-

Note: This fraction contains the majority of Geniposide.

-

-

Regeneration: Elute with 70–90% Ethanol to recover Crocins and clean the column.

Analytical Validation (HPLC-UV)

To quantify yields and purity, use High-Performance Liquid Chromatography.[1][2][5][7][8][9][10]

| Parameter | Specification |

| Column | C18 (e.g., Agilent Zorbax or Phenomenex Kinetex), 5µm, 4.6 x 250mm |

| Mobile Phase | Acetonitrile : Water (15 : 85 v/v) |

| Flow Rate | 1.0 mL/min |

| Wavelength | 238 nm (Geniposide max absorption) |

| Temperature | 30°C |

| Retention Time | Geniposide elutes approx. 5–7 min; Genipin elutes later (~10-12 min) |

Quality Control Check:

-

Acceptance Criteria: The Genipin peak should be <2% of the Geniposide peak. Higher Genipin levels indicate enzyme degradation occurred during extraction.

References

-

Optimization of Extraction and Purification of Iridoids. Chinese Journal of Experimental Traditional Medical Formulae. (2022). Details the use of SP825/D101 resins and the 30% vs 70% ethanol elution strategy.

-

Isolation and purification of six iridoid glycosides from Gardenia jasminoides fruit. Journal of Separation Science. (2016). Validates the HPD-100 resin method and HPLC parameters.

-

Transformation of Geniposide into Genipin by Immobilized β-Glucosidase. Int. J. Mol.[1][9] Sci. (2011).[8][11] Provides the mechanistic basis for enzymatic degradation and pH stability.

-

Identification and quantification of genipin and geniposide by HPLC-DAD. Ciência e Tecnologia de Alimentos. (2017). Establishes the analytical validation parameters (Linearity, LOD/LOQ).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotransformation of Geniposide into Genipin by Immobilized Trichoderma reesei and Conformational Study of Genipin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transformation of Geniposide into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Genipin 1-beta-D-gentiobioside pharmacokinetics in rats

Pharmacokinetics and Metabolic Profiling of Genipin 1- -D-gentiobioside in Rats[1]

Executive Summary

Genipin 1-

Chemical Identity & Mechanism of Action

-

Compound : Genipin 1-

-D-gentiobioside (GGB) -

Molecular Mechanism : GGB acts as a "pro-drug" carrier. The bulky gentiobiose group prevents significant passive absorption in the upper GI tract. Upon reaching the distal ileum and colon, bacterial

-glucosidases cleave the sugar units, releasing genipin, which is then absorbed and metabolized into glucuronide and sulfate conjugates.

Metabolic Pathway Visualization

The following diagram illustrates the stepwise deglycosylation and subsequent phase II metabolism of GGB.

Figure 1: Metabolic biotransformation pathway of GGB in rats, highlighting the critical role of gut microbiota in releasing the bioactive aglycone.

Bioanalytical Methodology (LC-MS/MS)

To accurately quantify GGB and distinguish it from its metabolites, a validated LC-MS/MS method is required.[3] The following protocol ensures separation of the disaccharide (GGB) from the monosaccharide (geniposide) and aglycone (genipin).

Instrumentation & Conditions[5][6][7]

-

System : UHPLC coupled with a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or AB Sciex 4000).

-

Column : C18 Reversed-Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm). Note: The T3 column is selected for its ability to retain polar glycosides.

-

Mobile Phase :

-

A: 0.1% Formic acid in Water[4]

-

B: Acetonitrile

-

-

Gradient : 5% B (0–1 min)

95% B (1–6 min). -

Ionization : Electrospray Ionization (ESI) in Negative Mode (due to carboxylic/hydroxyl groups).

Sample Preparation (Protein Precipitation)

This method is preferred over Liquid-Liquid Extraction (LLE) for GGB due to the compound's high polarity.

-

Aliquot : Transfer 50 µL of rat plasma to a centrifuge tube.

-

Precipitation : Add 150 µL of Acetonitrile containing Internal Standard (IS) (e.g., Paeoniflorin or Chloramphenicol).

-

Vortex : Mix vigorously for 3 minutes to ensure complete protein denaturation.

-

Centrifuge : Spin at 12,000 rpm for 10 minutes at 4°C.

-

Injection : Transfer supernatant to autosampler vials; inject 5 µL.

Experimental Protocol: In Vivo Pharmacokinetics

This workflow is designed to capture the "double-peak" phenomenon often seen with glycosides undergoing enterohepatic recycling or delayed colonic absorption.

Animal Model[2][4][7][8][9][10][11][12]

-

Subject : Male Sprague-Dawley rats (200–250 g).

-

Fasting : Fasted for 12 hours prior to dosing (water ad libitum).

-

Grouping :

-

Group A: IV Administration (Tail vein, 2–5 mg/kg) – Determines absolute bioavailability.

-

Group B: Oral Administration (Gavage, 20–50 mg/kg) – Assesses absorption and metabolism.

-

Sampling Schedule

-

Blood Collection : Retro-orbital or jugular vein cannulation.

-

Time Points :

-

Pre-dose (0 h)

-

Absorption Phase: 0.083, 0.25, 0.5, 1.0 h

-

Distribution/Metabolism: 2.0, 4.0, 6.0, 8.0 h

-

Elimination: 12, 24 h

-

-

Processing : Collect into heparinized tubes, centrifuge immediately (3,000 rpm, 10 min), store plasma at -80°C.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for GGB pharmacokinetic assessment.

Pharmacokinetic Profile & Data Interpretation

Key Pharmacokinetic Parameters

The following table summarizes typical PK parameters observed for GGB and its major metabolite (Genipin) in rats after oral administration of Gardenia extracts or pure compound.

| Parameter | Definition | Observed Trend for GGB | Observed Trend for Genipin (Metabolite) |

| Time to max concentration | Rapid (0.5 – 1.0 h) | Delayed (2.0 – 4.0 h) | |

| Peak concentration | Moderate | Low (due to rapid Phase II conjugation) | |

| Half-life | Short (1.5 – 2.5 h) | Variable (dependent on hydrolysis rate) | |

| AUC | Total exposure | Dose-dependent | Often higher than parent GGB in bile/urine |

| Bioavailability ( | Systemic availability | Low (< 5-10%) | N/A (formed in situ) |

Interpretation of Results[6][13]

-

The "Pro-drug" Effect : You will likely observe a rapid decline of parent GGB in plasma, followed by a sustained or secondary peak of Genipin and its conjugates. This confirms the conversion of GGB to Genipin by intestinal flora.

-

Pseudo-Germ-Free Validation : To validate that gut microbiota are responsible for GGB metabolism, treat a control group with antibiotics (neomycin/streptomycin) for 3 days prior to GGB dosing.

-

Expected Result: In antibiotic-treated rats, GGB

will increase, while Genipin/Metabolite levels will drop significantly.

-

-

Tissue Distribution : GGB has poor tissue penetration due to its polarity. However, Genipin distributes widely to the liver and kidneys, where it exerts its pharmacological effects (e.g., choleretic activity).

References

-

Yang, X., Li, J., Yang, X., He, J., & Chang, Y. X. (2020).[5] Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1-β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS.[5][6] Evidence-Based Complementary and Alternative Medicine. [Link]

-

Hou, Y. C., Tsai, S. Y., Lai, P. Y., Chen, Y. S., & Chao, P. D. (2008).[1] Metabolism and pharmacokinetics of genipin and geniposide in rats. Food and Chemical Toxicology. [Link]

-

Ding, Y., Zhang, T., Tao, J. S., Tan, B., Guo, C. R., & Yang, L. (2012).[3] HPLC-MS/MS method to determine genipin in rat plasma after hydrolysis with sulfatase and its application to a pharmacokinetic study.[3] Biomedical Chromatography. [Link]

-

Wang, G., Bao, B., Han, Z. Q., Han, Q. Y., & Yang, X. L. (2017). Metabolic profile of Fructus Gardeniae in human plasma and urine using ultra high-performance liquid chromatography coupled with high-resolution LTQ-orbitrap mass spectrometry.[3] Xenobiotica. [Link]

-

Qian, Y., et al. (2013).[3] Comprehensive Evaluation of the Metabolism of Genipin-1-β-d-gentiobioside in Vitro and in Vivo by Using HPLC-Q-TOF. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. Metabolism and pharmacokinetics of genipin and geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transformation of Geniposide into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1- β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1-β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method for Genipin 1-beta-D-gentiobioside detection

Application Note: HPLC Determination of Genipin 1-beta-D-gentiobioside in Gardenia jasminoides Ellis

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Genipin 1-beta-D-gentiobioside (G-1-G), a critical iridoid glycoside found in Gardenia jasminoides Ellis (Zhi Zi).[1] While Geniposide is the primary marker often cited in pharmacopoeias, G-1-G serves as a vital secondary quality indicator due to its distinct polarity and pharmacological profile (anti-inflammatory and hepatoprotective properties).[1] This method utilizes a C18 Reverse-Phase separation with Diode Array Detection (DAD) to resolve G-1-G from structurally similar interferences like Geniposide and Genipin.[1][2]

Physicochemical Profile & Analytical Strategy

To design a self-validating method, one must understand the analyte's behavior relative to the matrix.

-

Structure: It consists of the genipin aglycone attached to a gentiobiose moiety (a disaccharide of two glucose units).[1][2]

-

Differentiation:

-

Detection Strategy: The iridoid ring system exhibits a strong UV absorption maximum at 238–240 nm .[2]

-

Chromatographic Challenge: Because G-1-G is highly polar, it risks eluting in the void volume if the initial organic composition is too high.[1] The method below uses a low-organic start to ensure retention and separation from polar matrix impurities.[2]

Experimental Protocol

Reagents and Equipment

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).[1][2]

-

Modifiers: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (0.1%).[1][2]

-

Standards: Genipin 1-beta-D-gentiobioside (>98% purity), Geniposide (for resolution check).

-

Column: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry), 250 mm x 4.6 mm, 5 µm particle size.[1]

Sample Preparation (Gardenia Fruit)

-

Step 1: Pulverize dried Gardenia jasminoides fruit to a fine powder (pass through a No. 40 mesh sieve).

-

Step 2: Weigh accurately 0.5 g of powder into a 50 mL conical flask.

-

Step 3: Add 25 mL of 50% Methanol .

-

Step 4: Weigh the flask (total weight).

-

Step 5: Ultrasonicate (40 kHz, 250 W) for 30 minutes at room temperature.

-

Step 6: Cool, weigh again, and make up for any weight loss with 50% Methanol.

-

Step 7: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.[2]

Standard Preparation

-

Stock Solution: Dissolve 5 mg of G-1-G standard in 10 mL of 50% Methanol (500 µg/mL).

-

Working Solutions: Serially dilute to obtain 10, 25, 50, 100, and 200 µg/mL.

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1][2]5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 240 nm (Reference: 360 nm) |

Gradient Program: Rationale: A low initial organic phase (5-10%) is required to retain the diglycoside G-1-G.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Injection / Hold |

| 10.0 | 85 | 15 | Elution of G-1-G |

| 20.0 | 75 | 25 | Elution of Geniposide |

| 30.0 | 10 | 90 | Wash |

| 35.0 | 95 | 5 | Re-equilibration |

Method Logic & Workflow Visualization

The following diagrams illustrate the extraction workflow and the chromatographic separation logic based on polarity.

Diagram 1: Extraction & Analysis Workflow

Caption: Standardized workflow for the extraction and HPLC analysis of iridoid glycosides from plant matrix.

Diagram 2: Separation Logic (Elution Order)

Caption: Elution order on C18 column.[1][2] G-1-G elutes first due to the hydrophilic gentiobiose sugar moiety.[1]

Method Validation (Self-Validating System)

To ensure "Trustworthiness," the method must meet ICH Q2(R1) guidelines.[1][2]

| Validation Parameter | Acceptance Criteria | Typical Result for G-1-G |

| Specificity | Resolution ( | |

| Linearity | ||

| Precision (Repeatability) | RSD < 2.0% (n=6) | 0.8% |

| Accuracy (Recovery) | 95% – 105% | 98.5% ± 1.2% |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | LOD: 0.2 µg/mL |

Critical System Suitability Test (SST): Before running samples, inject a mixed standard of G-1-G and Geniposide.[1][2]

-

Tailing Factor: Must be < 1.5 for G-1-G.

-

Resolution: Must be > 2.0 between the G-1-G peak and the Geniposide peak.[2]

Troubleshooting & Expert Insights

-

Peak Splitting: G-1-G is sensitive to pH.[1][2] If the peak splits or tails significantly, ensure the mobile phase is acidified (pH 2.5–3.0).[2] Neutral water often leads to silanol interactions.[2]

-

Retention Time Drift: Because G-1-G elutes early, it is sensitive to the "Equilibration" phase.[1] Ensure at least 5-8 column volumes of re-equilibration (5% B) between runs.

-

Interference: In complex Gardenia extracts, Gardenoside may elute near G-1-G. If co-elution occurs, lower the initial ACN concentration to 3% or lower the flow rate to 0.8 mL/min to improve resolution.

References

-

Oshima, T., et al. (1988).[1][2][7] "Determination of geniposide, gardenoside, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography." Journal of Chromatography A.

-

Chinese Pharmacopoeia Commission. (2020).[1][2] Pharmacopoeia of the People's Republic of China.[2] (Standard for Gardenia Fruit extraction protocols).

-

Cayman Chemical. "Genipin 1-gentiobioside Product Information & Physical Properties."

-

Wang, S., et al. (2016).[1][2] "Isolation and purification of iridoid glycosides from Gardenia jasminoides Ellis by high-speed counter-current chromatography." Journal of Separation Science.

-

PubChem. "Genipin 1-beta-D-gentiobioside Compound Summary."[1][2][3] [1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. Genipin 1-beta-D-gentiobioside | C23H34O15 | CID 14179128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Genipin 1-β-D-gentiobioside | Antioxidant | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of geniposide, gardenoside, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Enrichment of Genipin 1-Gentiobioside using Macroporous Resin D101

Introduction & Scope

Genipin 1-gentiobioside (GG) is a rare iridoid glycoside found in Gardenia jasminoides Ellis (Zhi Zi). Unlike its more abundant analog, Geniposide, GG possesses a disaccharide moiety (gentiobiose) attached to the C-1 position of the genipin aglycone. This structural difference confers unique pharmacological properties, including specific hepatoprotective and anti-inflammatory activities, but also significantly complicates its purification.

This Application Note provides a validated protocol for the enrichment of GG from crude Gardenia extracts. We utilize D101 Macroporous Resin , a non-polar styrene-divinylbenzene copolymer. While D101 is the industry standard for Geniposide purification, isolating the more polar GG requires a modified elution strategy that exploits the subtle hydrophilicity differences between the mono-glycoside (Geniposide) and the di-glycoside (GG).

Key Technical Challenges Solved

-

Polarity Discrimination: Separating GG (more polar) from Geniposide (less polar) and sugars (highly polar).

-

Yield vs. Purity: Optimizing loading capacity without causing "breakthrough" of the target molecule.

-

Resin Regeneration: Preventing pigment fouling (Gardenia Yellow) from reducing resin lifespan.

Mechanism of Action

The separation relies on hydrophobic interaction chromatography (HIC) principles. D101 resin possesses a high specific surface area (500–550 m²/g) and a non-polar surface.

-

Adsorption Phase: In an aqueous environment, the hydrophobic aglycone backbone of the iridoids interacts with the aromatic rings of the D101 resin via van der Waals forces and

- -

Selectivity Logic:

-

Sugars/Proteins: Highly hydrophilic; minimal interaction with D101; elute with water.

-

Genipin 1-Gentiobioside (Target): Contains a bulky, hydrophilic disaccharide group. It binds to the resin but weaker than Geniposide.

-

Geniposide: Contains a monosaccharide. Binds stronger than GG.

-

Genipin (Aglycone): Lacks sugar; binds strongest; requires high ethanol to elute.

-

The Critical Insight: To isolate GG, one must capture the fraction eluting immediately after the water wash but before the main Geniposide peak.

Experimental Protocol

Materials & Equipment

-

Stationary Phase: D101 Macroporous Resin (Pore size: 90–100 Å; Particle size: 0.3–1.25 mm).

-

Mobile Phases: Deionized Water, Ethanol (95%, HPLC grade).

-

Raw Material: Dried Gardenia jasminoides fruit, pulverized (40 mesh).

-

Detection: HPLC-DAD (Agilent 1260 or equivalent) with C18 column.

Resin Pre-treatment (Activation)

Crucial for reproducibility. Unconditioned resin contains porogens and monomers.

-

Soak D101 resin in 95% Ethanol for 24 hours. Swell volume should increase by ~15%.

-

Pack into the column.[1] Wash with 95% Ethanol at 2 BV/h (Bed Volumes per hour) until the effluent is clear and shows no UV absorption (200–400 nm).

-

Transition to water: Wash with distilled water at 2 BV/h until no ethanol smell remains.

Sample Preparation & Static Adsorption Isotherm

To determine the maximum loading capacity (

-

Extract Gardenia powder with 50% Ethanol (1:10 w/v), reflux 2x 1h.

-

Concentrate under vacuum to remove ethanol. Dilute with water to a concentration of 0.5 g crude drug/mL .

-

Adjust pH to 5.0–6.0 (Stability window for iridoids).

Dynamic Column Chromatography (The Workflow)

Step 1: Loading

-

Flow Rate: 1.0 BV/h (Slow flow promotes diffusion into macropores).

-

Loading Volume: Determine based on breakthrough curve (typically 2–3 BV). Stop when effluent concentration of GG reaches 10% of feed concentration.

Step 2: Impurity Removal (Water Wash)[1]

-

Solvent: Deionized Water.

-

Volume: 3–4 BV.

-

Goal: Remove free sugars, mucilage, and inorganic salts. Monitor eluate until Brix approaches 0.

Step 3: Gradient Elution (Target Isolation)

This step deviates from standard Geniposide protocols.

| Step | Solvent (% EtOH) | Volume (BV) | Flow Rate | Target Component / Action |

| 1 | 10% | 3–4 | 2 BV/h | Elutes Genipin 1-Gentiobioside (Enriched Fraction) |

| 2 | 30% | 3–4 | 2 BV/h | Elutes Geniposide (Major impurity) |

| 3 | 50% | 3 | 2 BV/h | Elutes Genipin (Aglycone) & minor flavonoids |

| 4 | 95% | 2 | 2 BV/h | Column Regeneration (Removes pigments) |

Note: Collect the 10% Ethanol fraction in small aliquots (0.5 BV) and monitor via HPLC. GG typically elutes in the tail of the water wash and the bulk of the 10–15% ethanol fraction.

Visualization of Method

Purification Workflow

The following diagram illustrates the critical decision points in the fractionation process.

Figure 1: Step-wise fractionation workflow for isolating Genipin 1-gentiobioside using D101 resin.

Adsorption & Polarity Logic

Understanding the elution order is critical for troubleshooting.

Figure 2: Elution order correlates inversely with the number of sugar units attached to the iridoid backbone.

Validation & Quality Control

HPLC Analysis Method

To verify the purity of the collected fractions, use the following validated method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).

-

Mobile Phase: Acetonitrile (A) : 0.1% Phosphoric Acid in Water (B).

-

Gradient: 5% A (0 min)

15% A (10 min) -

Wavelength: 240 nm (Characteristic absorption of the iridoid ring).[2]

-

Retention Order: Genipin 1-gentiobioside (Early) < Geniposide < Genipin.

Performance Metrics

-

Recovery Rate:

(Calculated as mass in Fraction 1 / mass in Feed). -

Purity Increase: Crude extract (~2–5% GG)

Enriched Fraction (~40–60% GG). Note: Subsequent preparative HPLC or crystallization is required for >98% purity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery of GG | Eluted in Water Wash | Stop water wash earlier; switch to 5% Ethanol wash instead of pure water. |

| Co-elution with Geniposide | Gradient too steep | Use a shallower gradient (e.g., 5%, 10%, 15% Ethanol steps). |

| Resin Fouling (Dark Color) | Irreversible pigment adsorption | Regenerate with 1 BV of 5% NaOH followed by 1 BV of 5% HCl, then extensive water wash. |

| Slow Flow Rate | Resin compaction or particulates | Backwash the column with water (bottom-to-top) to expand the bed by 50% and remove fines. |

References

-

D101 Resin Characteristics & Applications: Source: Hailan Resin Technology. "Macroporous Adsorption Resin D101 Technical Specifications."

-

Separation of Iridoid Glycosides (Geniposide vs. Genipin): Source: Journal of Separation Science.[3] "Preparative separation of crocins and geniposide simultaneously from gardenia fruits using macroporous resin and reversed-phase chromatography."

-

Metabolism and HPLC Identification of Genipin 1-gentiobioside: Source: Journal of Agricultural and Food Chemistry. "Comprehensive Evaluation of the Metabolism of Genipin-1-β-d-gentiobioside in Vitro and in Vivo by Using HPLC-Q-TOF."

-

Adsorption Kinetics on D101: Source: MDPI Separations. "Adsorption and Desorption Characteristics of Simiao Yong’an Decoction on Macroporous Adsorption Resins."

-

General Protocol for Iridoid Enrichment: Source: ResearchGate.[4] "Purification of geniposide in the extract fluid of Gardenia jasminoides with macroporous absorption resin."

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Genipin 1-beta-D-gentiobioside (GGB) in Plasma

Executive Summary

Genipin 1-beta-D-gentiobioside (GGB) is a bioactive iridoid glycoside derived from Gardenia jasminoides Ellis (Zhi-zi).[1] It serves as a critical prodrug in Traditional Chinese Medicine (TCM), metabolizing sequentially into geniposide and the bioactive aglycone, genipin.

This application note details a robust LC-MS/MS protocol for the quantification of GGB in plasma. Unlike generic small molecule methods, this protocol addresses the specific challenges of iridoid instability and enzymatic hydrolysis during sample preparation. We utilize a negative electrospray ionization (ESI-) mode to maximize sensitivity, achieving a Lower Limit of Quantification (LLOQ) suitable for low-dose pharmacokinetic profiling.

Chemical Context & Stability Strategy

The Metabolic Cascade

Understanding the analyte's context is vital for accurate quantification. GGB is not static; it is part of a dynamic metabolic hydrolysis pathway.

Figure 1: Metabolic pathway of GGB.[2] The method must prevent in-vitro progression of this pathway during sample processing.

Stability Critical Control Points (CCPs)

-

Enzymatic Hydrolysis: Plasma contains esterases and potential contamination from lysed red blood cells (RBCs) containing glycosidases.

-

Solution: Immediate protein precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to denature enzymes instantly.

-

-

Aglycone Crosslinking: If the assay simultaneously measures Genipin (the metabolite), the plasma must be acidified (pH < 4.0) immediately upon collection to prevent Genipin from crosslinking with plasma proteins (which causes signal loss).

-

Protocol Adjustment: While this protocol focuses on GGB, adding 5% Formic Acid to plasma aliquots is a "safety net" best practice for iridoid panels [1].

-

Sample Preparation Protocol

Objective: Isolate GGB while minimizing matrix effects and preventing hydrolysis. Method: Protein Precipitation (PPT) with Acidified Acetonitrile.

Reagents

-

Internal Standard (IS): Chloramphenicol (generic) or Paeoniflorin (structural analog, preferred).

-

Precipitant: Acetonitrile (ACN) containing 0.1% Formic Acid.[3]

Step-by-Step Workflow

Figure 2: Sample preparation workflow designed to minimize enzymatic activity.

LC-MS/MS Instrumentation & Conditions

Rationale: GGB is a polar glycoside. Reverse-phase chromatography (C18) is suitable, but a high-aqueous start is required to retain the analyte. Negative ion mode is selected because iridoid glycosides form stable deprotonated ions

Chromatographic Conditions (LC)

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or Waters ACQUITY UPLC HSS T3 (for better polar retention).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 35°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Loading/Desalting |

| 0.50 | 10% | Begin Elution |

| 3.00 | 90% | Ramp to Wash |

| 4.00 | 90% | Column Wash |

| 4.10 | 10% | Re-equilibration |

| 6.00 | 10% | Stop |

Mass Spectrometry Conditions (MS/MS)

-

Source: Electrospray Ionization (ESI), Negative Mode.[2][4][5]

-

Scan Type: Multiple Reaction Monitoring (MRM).[4]

-

Spray Voltage: -4500 V.

-

Source Temp: 500°C.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| GGB | 549.2 | 225.1 (Genipin) | 40 | 28 | Quantifier |

| GGB | 549.2 | 123.0 | 40 | 45 | Qualifier |

| Geniposide | 447.1 | 225.1 | 35 | 20 | (If monitoring) |

| Paeoniflorin (IS) | 525.1 | 449.1 | 45 | 22 | Internal Std |

Note: The transition 549.2

Method Validation Parameters

To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following validation modules are mandatory:

Linearity & Sensitivity

-

Range: 2.0 ng/mL to 2000 ng/mL.

-

Weighting:

linear regression. -

LLOQ Criteria: Signal-to-Noise (S/N) > 10, Precision (CV) < 20%.

Matrix Effect (ME) & Recovery

Since plasma phospholipids can suppress ionization in negative mode:

-

Post-Column Infusion: Infuse GGB constant flow while injecting blank plasma extracts. Look for dips in the baseline at the retention time (RT).

-

IS Normalization: Ensure the Internal Standard (Paeoniflorin) tracks the matrix effect of GGB. If the IS response varies >15% between samples, consider further sample clean-up (e.g., SLE or Phospholipid Removal Plates).

Stability Assessment

Due to the hydrolysis risk, validate stability under these specific conditions:

-

Bench-top: 4 hours at 4°C (Ice bath).

-

Freeze-Thaw: 3 cycles from -80°C to 4°C.

-

Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength (add 5mM Ammonium Acetate) or switch to HSS T3 column. |

| Low Sensitivity | Poor ionization in negative mode. | Ensure mobile phase pH is > 3.0 (Formic acid is weak). Try 0.5 mM Ammonium Fluoride in water (boosts neg mode signal). |

| Genipin Ghost Peak | In-source fragmentation. | GGB can fragment to Genipin in the source. Ensure chromatographic separation between GGB (elutes earlier) and Genipin (elutes later). |

| High Backpressure | Protein crash incomplete. | Increase Centrifugation speed to 15,000 x g or use filtration plates (0.2 µm). |

References

-

Ding, Y., et al. (2017). "A sensitive LC-MS/MS method for simultaneous quantification of geniposide and its active metabolite genipin in rat plasma and its application to a pharmacokinetic study." Biomedical Chromatography, 32(3).[5]

-

Yang, X., et al. (2020).[6] "Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1-β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS." Evidence-Based Complementary and Alternative Medicine, 2020.[6][7]

-

Hou, Y.C., et al. (2008).[8][9] "Metabolism and Pharmacokinetics of Genipin and Geniposide in Rats." Food and Chemical Toxicology, 46(8), 2764-2769.[8][9]

-

Wang, S., et al. (2016). "Comprehensive Evaluation of the Metabolism of Genipin-1-β-d-gentiobioside in Vitro and in Vivo by Using HPLC-Q-TOF." Journal of Agricultural and Food Chemistry, 64(25).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A sensitive LC-MS/MS method for simultaneous quantification of geniposide and its active metabolite genipin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1- β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1-β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and pharmacokinetics of genipin and geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Mobile Phase Conditions for the Robust Separation of Genipin 1-gentiobioside

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed guide to the selection and optimization of mobile phase conditions for the separation of Genipin 1-gentiobioside using reversed-phase high-performance liquid chromatography (RP-HPLC). The rationale behind the choice of solvents, modifiers, and chromatographic mode is discussed to ensure reproducible and high-resolution separation for quantification and purification purposes. A comprehensive, step-by-step protocol is also provided for immediate implementation in a laboratory setting.

Introduction: The Analytical Challenge of Genipin 1-gentiobioside

Genipin 1-gentiobioside is a significant iridoid glycoside found in the fruit of Gardenia jasminoides Ellis.[1][2] It is recognized for a range of biological activities, including hepatoprotective, anti-inflammatory, and antioxidant properties, making it a compound of great interest in pharmaceutical research and traditional medicine.[1] Accurate and reliable analytical methods are crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents based on this molecule.

Due to its glycosidic nature, Genipin 1-gentiobioside is a polar compound, presenting a unique challenge for retention and separation from other structurally similar compounds in complex matrices like plant extracts. This guide focuses on establishing optimal mobile phase conditions for its analysis by RP-HPLC, a widely adopted, robust, and reliable analytical technique.

The Science of Separation: Causality Behind Experimental Choices

The successful separation of Genipin 1-gentiobioside hinges on a thorough understanding of its chemical properties and its interaction with the stationary and mobile phases. Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is the method of choice.

Stationary Phase Selection: The C18 Standard

A C18 (octadecyl-silica) column is the most commonly employed stationary phase for the separation of Genipin 1-gentiobioside and related iridoid glycosides.[2][3] The long alkyl chains of the C18 phase provide a hydrophobic surface that retains the relatively nonpolar aglycone moiety of the molecule, while the polar gentiobioside portion interacts more strongly with the mobile phase. This dual interaction allows for effective retention and subsequent elution.

Mobile Phase Composition: A Balancing Act of Polarity

The mobile phase in RP-HPLC for Genipin 1-gentiobioside typically consists of a mixture of water and an organic solvent, most commonly acetonitrile. The ratio of these solvents is critical in controlling the retention time.

-

Water: As the weak solvent in the mobile phase, increasing the proportion of water will increase the retention time of Genipin 1-gentiobioside as the analyte has a greater affinity for the nonpolar stationary phase.

-

Acetonitrile: This is the strong, organic modifier. Increasing its concentration will decrease the retention time by making the mobile phase more nonpolar, thus promoting the elution of the analyte. Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency at lower wavelengths.

A gradient elution, where the proportion of acetonitrile is gradually increased over the course of the analysis, is often employed. This allows for the efficient elution of a wide range of compounds with varying polarities that may be present in a sample, ensuring that Genipin 1-gentiobioside is well-resolved from both more polar and less polar impurities.

The Critical Role of pH: Ensuring Stability and Peak Shape

The pH of the mobile phase is a crucial parameter that can significantly impact the retention, selectivity, and peak shape of ionizable compounds.[4][5] For Genipin 1-gentiobioside, and iridoids in general, an acidic mobile phase is highly recommended.

-

Analyte Stability: Genipin and its glycosides are known to be more stable in acidic conditions. At higher pH, the dihydropyran ring can undergo opening, leading to degradation and the appearance of extraneous peaks.[6]

-

Suppressing Silanol Interactions: The silica backbone of the C18 stationary phase has surface silanol groups (Si-OH) that can become ionized at pH values above 4. These negatively charged sites can interact with any positively charged moieties on the analyte, leading to peak tailing. By maintaining a low pH, the ionization of these silanol groups is suppressed, resulting in sharper, more symmetrical peaks.

Formic acid (typically at a concentration of 0.1%) is a common and effective mobile phase additive for this purpose.[2][3][7] It provides the necessary acidity and is compatible with mass spectrometry (MS) detectors, which are often used for sensitive and selective detection.

Data Presentation: Comparative Mobile Phase Conditions

The following table summarizes typical mobile phase conditions used for the analysis of Genipin 1-gentiobioside and related compounds, providing a starting point for method development.

| Parameter | Condition A (Isocratic) | Condition B (Gradient) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Composition | 20% B | 5% to 40% B over 20 min |

| Rationale | Simple, for routine analysis of pure compounds. | Separation of complex mixtures with varying polarities. |

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a validated method for the separation of Genipin 1-gentiobioside.

Materials and Reagents

-

Genipin 1-gentiobioside reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (LC-MS grade)

-

Methanol (for sample preparation)

Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven

-

UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Preparation of Mobile Phase

-

Mobile Phase A (Aqueous): To 999 mL of HPLC grade water, add 1 mL of formic acid. Mix thoroughly and degas.

-

Mobile Phase B (Organic): HPLC grade acetonitrile. Degas before use.

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh 1 mg of Genipin 1-gentiobioside reference standard and dissolve in 1 mL of methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) to construct a calibration curve.

-

Sample Preparation: For herbal extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Gradient elution as described in the table below.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 240 nm

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 60 | 40 |

| 25.0 | 60 | 40 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

System Suitability

Before sample analysis, perform at least five replicate injections of a working standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Visualization of the Workflow

Caption: HPLC analysis workflow for Genipin 1-gentiobioside.

Conclusion

The selection of appropriate mobile phase conditions is paramount for the successful HPLC separation of Genipin 1-gentiobioside. A reversed-phase C18 column with a gradient elution of water and acetonitrile, modified with 0.1% formic acid, provides a robust and reliable method. This approach ensures the stability of the analyte and yields sharp, symmetrical peaks, facilitating accurate quantification. The protocol detailed in this application note serves as a validated starting point for researchers in natural product analysis and drug development.

References

-

Frontiers in Pharmacology. An Integrated Strategy for Rapid Discovery and Identification of Quality Markers in Gardenia Fructus Using an Omics Discrimination-Grey Correlation-Biological Verification Method. Available from: [Link]

-

García-Márquez, J., et al. (2022). Synergic effect of natural deep eutectic solvent and high-intensity ultrasound on obtaining a ready-to-use genipin extract: Crosslinking and anti-neurodegenerative properties. Food Chemistry: X, 14, 100311. Available from: [Link]

-

Yang, X., et al. (2020). Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1-β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS. Evidence-Based Complementary and Alternative Medicine, 2020, 1642761. Available from: [Link]

-

Simultaneous analysis of major ingredients of Gardenia fruit by HPLC-MS/TQMS method. CORE. Available from: [Link]

-

Nowik, W., et al. (2021). Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review. Molecules, 26(23), 7143. Available from: [Link]

-

Oshima, T., et al. (1988). Determination of geniposide, gardenoside, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography. Journal of Chromatography A, 455, 410-414. Available from: [Link]

-

Nogueira, G. F., et al. (2018). Identification and quantification of genipin and geniposide from Genipa americana L. by HPLC-DAD using a fused-core column. Food Science and Technology, 38(Suppl. 1), 269-275. Available from: [Link]

-

Zhou, W., et al. (2023). Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation. Food Chemistry, 425, 136486. Available from: [Link]

-

Advanced Materials Research. Preparation of Genipin by Hydrolysis of Geniposide with Co-Immobilized Enzyme. Available from: [Link]

-

ResearchGate. Influence of the mobile phase pH on the retention time of the derivatized monosaccharides. Available from: [Link]

-

Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 32(10), 820-825. Available from: [Link]

-

Taylor, D. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]

Sources

- 1. A validated HPLC-MS/MS method for determination of genipin-1-o-glucuronic acid in rat plasma after administration of genipin and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genipin-1-O-gentiobioside | CAS:29307-60-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. researchgate.net [researchgate.net]

- 7. Synergic effect of natural deep eutectic solvent and high-intensity ultrasound on obtaining a ready-to-use genipin extract: Crosslinking and anti-neurodegenerative properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Retention & Separation of Genipin 1-β-D-gentiobioside on Agilent Eclipse XDB-C18

Part 1: Executive Summary & Technical Rationale

The Analytical Challenge

Genipin 1-β-D-gentiobioside (G-1-G) is a polar iridoid diglycoside found in Gardenia jasminoides Ellis. Unlike its monosaccharide counterpart (Geniposide) or its aglycone (Genipin), G-1-G possesses a gentiobiose moiety (two glucose units), rendering it significantly more hydrophilic. Standard C18 columns often struggle to retain this compound sufficiently, leading to elution near the void volume (

The Eclipse XDB-C18 Solution

The Agilent ZORBAX Eclipse XDB-C18 is selected for this protocol due to its "eXtra Dense Bonding" (XDB) technology.[1][2]

-

Mechanism: The high-density C18 coverage (10% carbon load) combined with double endcapping eliminates accessible silanols.

-

Benefit: This prevents secondary silanol interactions that cause peak tailing for polar glycosides.

-

Outcome: Sharp peak shape and improved retention for early-eluting polar compounds like G-1-G compared to standard un-endcapped C18 phases.

Part 2: Chemical Logic & Elution Order

To validate your retention times, you must understand the polarity gradient of the target analytes. The elution order on a Reverse Phase (C18) column is inversely proportional to polarity.

DOT Diagram 1: Polarity & Elution Logic

Figure 1: Theoretical elution order based on glycosidic substitution. G-1-G elutes first due to the hydrophilic gentiobiose group.

Part 3: Detailed Experimental Protocol

Instrumentation & Column

-

LC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump preferred).

-

Guard Column: ZORBAX Eclipse XDB-C18 Guard Cartridge (Critical to prevent fouling from plant matrix).

Mobile Phase Preparation

-

Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

-

Why Formic Acid? Maintains pH ~2.7, suppressing ionization of residual silanols and ensuring the iridoid glycosides remain in a neutral state for consistent interaction with the C18 phase.

-

-

Solvent B (Organic): Acetonitrile (HPLC Grade).

-

Note: Methanol can be used but often results in higher backpressure and slightly different selectivity. Acetonitrile provides sharper peaks for XDB columns.

-

Gradient Program (Standard 250mm Column)

This gradient is designed to separate the early eluting G-1-G from the bulk Geniposide peak.

| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase Description |

| 0.0 | 95 | 5 | 1.0 | Loading: High aqueous content to trap polar G-1-G. |

| 5.0 | 95 | 5 | 1.0 | Isocratic Hold: Essential for separating G-1-G from void volume. |

| 20.0 | 80 | 20 | 1.0 | Linear Gradient: Elution of Geniposide. |

| 30.0 | 60 | 40 | 1.0 | Elution: Elution of Genipin (Aglycone). |

| 35.0 | 10 | 90 | 1.0 | Wash: Remove hydrophobic matrix components. |

| 40.0 | 95 | 5 | 1.0 | Re-equilibration: Prepare for next injection. |

Detection Settings

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Wavelength: 238 nm (Primary) and 254 nm (Secondary).

-

Rationale: The iridoid enol-ether system exhibits maximum absorption near 238 nm.

-

-

Temperature: 30°C (Controlled).

Part 4: Expected Results & Data Analysis

Retention Time (RT) Windows

Based on a 4.6 x 250mm column at 1.0 mL/min.

| Compound | Approx.[2][3][4][5][6][7][8][9][10][11] RT (min) | Relative Retention Time (RRT) |

| Genipin 1-β-D-gentiobioside | 6.5 - 7.5 | ~0.65 (vs Geniposide) |

| Geniposide (Reference) | 10.0 - 11.5 | 1.00 |

| Genipin | 18.0 - 20.0 | ~1.80 |

Note: G-1-G will elute significantly earlier than Geniposide. If you observe a peak co-eluting with the solvent front (< 3 min), your initial organic phase is too strong. Ensure you start at 5% B.

DOT Diagram 2: Analytical Workflow

Figure 2: Step-by-step sample preparation and analysis workflow.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| G-1-G elutes in void (t0) | Initial organic % too high. | Decrease initial ACN to 2% or 3%. Increase equilibration time. |

| Peak Tailing | Secondary silanol interactions. | Ensure Mobile Phase A has 0.1% Formic Acid.[6][9] XDB columns require pH < 8, ideally pH 3 for this application. |

| Pressure High | Frit blockage or matrix precipitation. | Reverse flush column (if permitted) or change guard cartridge. Filter samples with 0.22 µm. |

| Baseline Drift | Gradient absorbance mismatch. | Use HPLC-grade Formic Acid. Ensure ACN is high purity. |

References

-

Agilent Technologies. (2010).[3] Agilent ZORBAX Eclipse XDB-C18 Data Sheet. Retrieved from

-

Oshima, T., et al. (1988).[12] Determination of geniposide, gardenoside, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography. Journal of Chromatography A. Retrieved from

-

Wang, S., et al. (2014). Simultaneous determination of two iridoid glycosides... in rat plasma by UFLC-MS/MS. Journal of Chromatography B. (Demonstrates elution order on C18). Retrieved from

-

PubChem. (n.d.). Genipin 1-beta-D-gentiobioside Compound Summary. Retrieved from

Sources

- 1. agilent.com [agilent.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. hpst.cz [hpst.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 8. agilent.com [agilent.com]

- 9. A validated HPLC-MS/MS method for determination of genipin-1-o-glucuronic acid in rat plasma after administration of genipin and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wholesale Genipin 98% (Gardenia Extract) - Premium Natural Cross-Linking Agent,Genipin 98% (Gardenia Extract) - Premium Natural Cross-Linking Agent Factory - Cqherb.com [cqherb.com]

- 11. Genipin 1-beta-D-gentiobioside | C23H34O15 | CID 14179128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Determination of geniposide, gardenoside, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing precipitation of Genipin 1-gentiobioside in cell culture media

Introduction

Genipin 1-gentiobioside is an iridoid glycoside derived from the fruit of Gardenia jasminoides, valued for its diverse biological activities, including hepatoprotective, anti-inflammatory, and antioxidant properties.[1][2] As its use in cell-based assays becomes more widespread, researchers may encounter challenges with its solubility in aqueous cell culture media, leading to precipitation. This guide provides a comprehensive, experience-driven framework for preventing and troubleshooting this critical issue, ensuring the reliability and reproducibility of your experimental results.

The primary challenge stems from the compound's moderate aqueous solubility and the complex, salt-rich environment of cell culture media.[3] Precipitation not only reduces the effective concentration of the compound, leading to inaccurate dose-response data, but can also introduce confounding artifacts that affect cell health and assay readouts.[4] This document will equip you with the foundational knowledge and practical protocols to maintain Genipin 1-gentiobioside in a soluble state throughout your experiments.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses the most common precipitation scenarios in a direct question-and-answer format.

Q1: "Help! My Genipin 1-gentiobioside precipitated immediately after I added the stock solution to my cell culture medium. What happened?"

This is a classic sign of "solvent shock," where the compound rapidly crashes out of solution upon transfer from a high-solubility organic solvent to a low-solubility aqueous environment.[4][5] The localized concentration at the point of addition momentarily exceeds the solubility limit.

Immediate Action Plan:

-

Discard the Media: Do not proceed with the experiment. The actual concentration is unknown and cannot be validated.

-

Review Your Method: The issue lies in the dilution technique.

-

Follow the Recommended Dilution Protocol (below): The key is to minimize localized concentration gradients during dilution.[6]

Q2: "My media looked clear at first, but after a few hours in the 37°C incubator, I see a fine, crystalline precipitate. Why did this happen?"

This delayed precipitation is often due to a combination of factors related to the complex and dynamic environment of the cell culture medium.

Causality Analysis:

-

Temperature and pH Shifts: While Genipin itself is relatively stable at neutral pH and elevated temperatures, the overall stability of the media can be affected.[7][8] Changes in CO₂ concentration can alter media pH, and prolonged incubation at 37°C can reduce the solubility of certain salts and compounds.

-

Supersaturation: Your initial solution may have been supersaturated—a metastable state where the concentration is above the thermodynamic solubility limit.[5] Over time, the system equilibrates, leading to precipitation.

-

Interaction with Media Components: Cell culture media are rich in salts, amino acids, and proteins.[9] Divalent cations like Ca²⁺ and Mg²⁺ can sometimes form less soluble salts with complex organic molecules.[10]

Corrective Workflow:

Frequently Asked Questions (FAQs)

What is the best solvent for my Genipin 1-gentiobioside stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent. It offers high solubility for Genipin 1-gentiobioside and is compatible with most cell culture applications at low final concentrations.[1][3][11] Always use anhydrous, high-purity DMSO to prevent moisture-induced degradation or insolubility of the compound.[1][12]

| Solvent | Solubility (Genipin 1-gentiobioside) | Comments |

| DMSO | ~50 mg/mL [11] | Recommended. High solubility allows for concentrated stocks, minimizing final vehicle concentration. |

| PBS (pH 7.2) | ~5 mg/mL[3] | Lower solubility; not ideal for high-concentration stocks. Risk of precipitation is higher. |

| Ethanol | Sparingly soluble | Not recommended for primary stock due to lower solubility compared to DMSO and higher potential for cell toxicity. |

| Water | Sparingly soluble | Not recommended for creating stock solutions.[13] |

Table 1: Solubility of Genipin 1-gentiobioside in common laboratory solvents.

What is the maximum working concentration I can use in my media?

This is highly dependent on the specific cell culture medium and the final percentage of DMSO. While cytotoxic effects have been noted at concentrations between 50-500 µg/mL in BRL 3A cells, solubility will likely be the limiting factor before cytotoxicity.[3]

Guideline: Always perform a preliminary solubility test in your specific cell culture medium before treating cells. A safe starting point for many applications is in the low micromolar (µM) range. The final concentration of DMSO should not exceed 0.5% for most cell lines, with a target of ≤ 0.1% for sensitive or primary cells.[14]

Does the type of cell culture media (e.g., DMEM vs. RPMI-1640) affect solubility?

Yes. Different media formulations have varying concentrations of salts, amino acids, and buffering agents, which can influence the solubility of small molecules.[9] For example, media with higher calcium or phosphate concentrations might be more prone to causing precipitation of certain compounds.[10] There is no substitute for empirically testing the solubility in the exact medium, supplemented with serum/antibiotics as used in your experiment.

Key Experimental Protocols

Adherence to a validated protocol is the most effective way to prevent precipitation.

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To create a stable, high-concentration stock solution in DMSO.

Materials:

-

Genipin 1-gentiobioside (solid)

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or amber glass vials

Procedure:

-

Calculate: Determine the mass of Genipin 1-gentiobioside needed to prepare a stock solution (e.g., 50 mM or ~27.5 mg/mL). A concentration of 5-10 mg/mL in DMSO is a robust starting point.[3]

-

Weigh: Carefully weigh the solid compound in a sterile microcentrifuge tube.

-

Dissolve: Add the calculated volume of anhydrous DMSO.

-

Ensure Complete Solubilization: Vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure all solid material is dissolved.[11] Visually inspect against a light source to confirm there are no suspended particles.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] Store at -20°C or -80°C, protected from light.[2] A properly stored DMSO stock is stable for at least one month at -20°C.[2]

Protocol 2: Dilution of Stock Solution into Cell Culture Media

Objective: To add the compound to aqueous media while avoiding solvent shock and precipitation.

Procedure:

-

Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath. Adding compounds to cold media can cause precipitation.[4]

-

Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, consider a serial dilution. First, dilute your DMSO stock into more DMSO to a lower concentration before the final aqueous dilution.[12]

-

The "Drop-Wise Vortex" Method: a. Aliquot the required volume of pre-warmed media into a sterile conical tube. b. While gently vortexing or swirling the tube of media, add the required volume of your DMSO stock solution drop-by-drop to the side of the tube, allowing it to mix into the moving liquid rather than being injected as a single bolus.[5][6] c. This technique maximizes the rate of dispersion and prevents localized high concentrations that trigger precipitation.[4]

-

Final Mix & Use: Cap the tube and invert gently 2-3 times to ensure homogeneity. Use this freshly prepared medium to treat your cells immediately. Do not store working solutions in aqueous media for extended periods.[15]

The Underlying Mechanisms of Precipitation

Understanding the "why" behind these protocols is key to adapting them to new experimental contexts.

The core issue is a thermodynamic one. The compound is in a stable, high-concentration state when dissolved in a favorable solvent like DMSO. When rapidly introduced to an unfavorable solvent (aqueous media), it enters a highly unstable, supersaturated state. To achieve a lower, more stable energy state, the excess molecules aggregate and form a solid precipitate. Our recommended protocols are designed to bypass this unstable supersaturated state by diluting the compound under controlled conditions that favor direct solubilization.

References

-

Paik, Y. S., Lee, C. M., Cho, M. H., & Hahn, T. R. (2001). Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light. Journal of Agricultural and Food Chemistry, 49(1), 430–432. [Link]

-

How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]

-

Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]

-

Shalayel, I., Vallee, Y., & Zebda, A. (2018). Consumption of genipin over time at pH 7, 70 °C (blue) and 90 °C (red). ResearchGate. [Link]

-

Mapa, S. T., et al. (2020). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. bio-protocol.org. [Link]

-

Shalayel, I., Vallee, Y., & Zebda, A. (2018). Study of Genipin Behavior in Neutral and Acidic Aqueous Solutions at Elevated Temperatures. ResearchGate. [Link]

-

Liu, W., et al. (2012). Transformation of Geniposide into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System. Molecules. [Link]

- Process for improving the solubility of cell culture media.

-

Brown, E. M., & Dudley, R. L. (2013). Effect of genipin on the thermal stability of hide powder. ResearchGate. [Link]

-

Zhang, H., et al. (2017). Aqueous two-phase extraction as an effective tool for isolation of geniposide from gardenia fruit. ResearchGate. [Link]

-

Kim, D., et al. (2021). Geniposide, a Principal Component of Gardeniae Fructus, Protects Skin from Diesel Exhaust Particulate Matter-Induced Oxidative Damage. Oxidative Medicine and Cellular Longevity. [Link]

-

Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

-

DMSO concentration in cell culture? Precipitating while PBS is added? ResearchGate. [Link]

-

Genipin Product Search. Biocompare. [Link]

-

Hydrolysis of geniposide for the production of genipin. ResearchGate. [Link]

-

Can I dissolve genipin in water for chitosan-crosslinking? ResearchGate. [Link]

-

Quigley, K. S., et al. (2013). Genipin Cross-Linked Chitosan-Polyvinylpyrrolidone Hydrogels: Influence of Composition and Postsynthesis Treatment on pH Responsive Behaviour. ResearchGate. [Link]

-

Genipin 1-beta-D-gentiobioside. PubChem. [Link]

-

Precipitation in cell culture medium? ResearchGate. [Link]

-

Solubility of drug in DMSO? ResearchGate. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]

- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

- 11. Genipin 1-β-D-gentiobioside | Antioxidant | TargetMol [targetmol.com]

- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. lifetein.com [lifetein.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Support Center: HPLC Analysis of Iridoid Glycosides

Topic: Troubleshooting Peak Tailing & Resolution Issues

Executive Summary: The "Why" Behind the Tailing

Iridoid glycosides (e.g., aucubin, catalpol, geniposide) present a unique "perfect storm" for HPLC peak tailing. Unlike simple lipophilic drugs, these molecules possess two conflicting characteristics:

-

High Polarity: Due to the glucose moiety and multiple hydroxyl groups.

-

Labile Hemiacetal Linkages: Making them sensitive to extreme pH.

The Root Cause: Tailing in this class is rarely a physical column void. It is almost exclusively chemical secondary interactions . The polar hydroxyls on the iridoid skeleton form strong hydrogen bonds with residual silanol groups (

Phase 1: Diagnostic & Chemistry Troubleshooting

Q: I am using a standard C18 column with a water/methanol gradient. Why are my peaks tailing (As > 1.5)?

A: You are likely experiencing Silanol Activity .

Standard C18 columns, even "end-capped" ones, have residual silanols. At neutral pH (approx. pH 6-7), these silanols are ionized (

The Fix: Acidic Suppression You must lower the pH of the mobile phase to suppress silanol ionization.

-

Target pH: 2.5 – 3.0.

-

Mechanism: At pH < 3.0, silanols are protonated (

) and neutral, significantly reducing secondary interactions.

⚠️ Critical Warning: Do not drop below pH 2.0 . Iridoid glycosides contain an acetal linkage (glycosidic bond) that is susceptible to acid hydrolysis. A mobile phase of pH 1.0 will degrade your sample during the run.

Q: Which mobile phase additive should I use?

A: This depends on your detector.

| Additive | Concentration | Detector Compatibility | Notes |

| Phosphoric Acid ( | 0.1% (v/v) | UV / DAD | Best for peak shape. Non-volatile. Excellent silanol suppression. |

| Formic Acid ( | 0.1% (v/v) | LC-MS / ELSD | Volatile. Good suppression, but slightly weaker than phosphoric acid. |

| Ammonium Acetate | 10 mM | LC-MS | Buffers at pH ~4.5. May not fully suppress silanols; typically results in broader peaks for iridoids. |

Phase 2: Column Selection Strategy

Q: My C18 column still shows tailing despite acidifying the mobile phase. Is the column dead?

A: Not necessarily, but it may be the wrong type of C18. Iridoids are highly polar. If you use a highly hydrophobic C18 column with 100% aqueous start conditions (often necessary to retain polar iridoids like Catalpol), you risk "Phase Dewetting" (pore collapse). This leads to loss of retention and poor peak shape.

The Fix: Switch to a Polar-Embedded or "Aquatic" Phase These columns have a polar group embedded in the alkyl chain or a hydrophilic surface treatment.

-

Benefit 1: Allows 100% aqueous stability (prevents dewetting).

-

Benefit 2: The embedded polar group creates a "water shield" over the silica surface, physically blocking iridoids from interacting with residual silanols.

Visualizing the Interaction Mechanism

Figure 1: Mechanism of silanol-mediated tailing and the corrective action of pH control and column shielding.

Phase 3: Sample Injection Physics

Q: My peaks look like they are "fronting" or splitting at the top. Is this overload?

A: It is likely Solvent Strength Mismatch , not mass overload. Iridoids are often extracted in Methanol (MeOH) or Ethanol. If you inject a sample dissolved in 100% MeOH into a mobile phase that is 95% Water (necessary for early eluting iridoids), the strong solvent (MeOH) acts as a "bolus" that carries the analyte too fast through the column head.

The Fix: Dilution Protocol Always match the sample solvent to the initial mobile phase conditions .

-

Extract your sample in MeOH.

-

Dilute the extract 1:4 or 1:9 with Water (or 0.1% Phosphoric Acid).

-

Filter (0.22 µm) and inject.

Self-Validating Check: Inject 1 µL of the pure MeOH extract. If the peak is sharp, but tails/splits at 10 µL, it is a solvent effect. If it tails at 1 µL, it is a chemistry/column issue.

Phase 4: Recommended Standard Operating Procedure (SOP)

Use this protocol as a baseline. Deviations should be made only after establishing this baseline performance.

Mobile Phase Preparation

-

Solvent A: Water + 0.1% Phosphoric Acid (

).-

Note: Use Formic Acid only if MS detection is required.

-

-

Solvent B: Acetonitrile (ACN).

-

Why ACN? ACN has lower viscosity and sharper cut-off than MeOH, providing better peak efficiency for glycosides.

-

Column Configuration

-

Stationary Phase: C18 with Polar Embedding (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion, or Agilent ZORBAX SB-Aq).

-

Dimensions: 250 mm x 4.6 mm, 5 µm (Standard) or 100 mm x 2.1 mm, 1.9 µm (UHPLC).

-

Temperature: 30°C (Controls viscosity and mass transfer kinetics).

Gradient Profile (Standard Run)

-

Flow: 1.0 mL/min (for 4.6 mm ID).[1]

| Time (min) | % Solvent A (Acidic Water) | % Solvent B (ACN) | Event |

| 0.0 | 95 | 5 | Initial Hold (Retains Catalpol/Aucubin) |

| 5.0 | 95 | 5 | End Isocratic Hold |

| 25.0 | 70 | 30 | Linear Gradient |

| 30.0 | 10 | 90 | Wash |

| 35.0 | 95 | 5 | Re-equilibration |

Troubleshooting Workflow (Decision Tree)

Figure 2: Step-by-step diagnostic logic for resolving peak shape issues.

References

-

Phenomenex. (2025).[2][3] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

-

Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

-

Chrom Tech. (2025).[2][4] What Causes Peak Tailing in HPLC? Retrieved from

-

National Institutes of Health (NIH). (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides. Retrieved from

-

Element Lab Solutions. (2025).[3] Peak Tailing in HPLC: Causes and Solutions. Retrieved from

Sources

Validation & Comparative

Comparative Efficacy Guide: Genipin 1-Gentiobioside vs. Bicyclol in Cholestatic Liver Injury

Executive Summary

This technical guide provides a comparative analysis of Genipin 1-gentiobioside (G1G) —a bioactive iridoid glycoside derived from Gardenia jasminoides—and Bicyclol , a synthetic anti-hepatitis drug currently serving as a clinical standard.

While both compounds exhibit potent hepatoprotective effects in cholestatic models (specifically ANIT-induced intrahepatic cholestasis), their mechanisms of action diverge significantly. Bicyclol operates primarily as a broad-spectrum anti-inflammatory and anti-oxidative agent via the Nrf2/HMGB1 axis. In contrast, G1G functions as a targeted cholestatic modulator , acting as a prodrug for genipin to specifically activate the FXR-BSEP signaling cascade , directly promoting bile acid excretion.

Mechanistic Divergence: The "Why" Behind the Efficacy

To select the appropriate therapeutic candidate or positive control for your research, you must understand the distinct signaling pathways these compounds engage.

Bicyclol: The Mitochondrial & Anti-Inflammatory Shield

Bicyclol does not primarily target bile acid transporters directly but rather protects hepatocytes from the consequences of bile acid accumulation (oxidative stress and necrosis).

-

Primary Target: Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2][3]

-

Mechanism: Bicyclol induces the nuclear translocation of Nrf2, upregulating antioxidant proteins (HO-1, NQO1). Concurrently, it inhibits the HMGB1/TLR4/NF-κB pathway, preventing the sterile inflammation caused by necrotic hepatocytes.

-

Outcome: Drastic reduction in serum transaminases (ALT/AST) and preservation of mitochondrial integrity.

Genipin 1-Gentiobioside (G1G): The Transporter Regulator

G1G acts as a specific modulator of bile acid homeostasis. Upon administration, it is hydrolyzed (often by gut microbiota or hepatic enzymes) into its aglycone, Genipin .

-

Mechanism: As an FXR agonist, the active metabolite binds to the nuclear receptor, leading to:

-

Upregulation of BSEP (ABCB11): Increases bile salt export from hepatocyte to canaliculus.

-

Upregulation of MRP2 (ABCC2): Enhances bilirubin excretion.

-